5-Bromo-6-fluoro-2,3-dihydroindole-1-carboxylic acid tert-butyl ester
Overview
Description
5-Bromo-6-fluoro-2,3-dihydroindole-1-carboxylic acid tert-butyl ester is a brominated and fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals
Synthetic Routes and Reaction Conditions:
Indole Synthesis: The compound can be synthesized starting from indole or its derivatives. The bromination and fluorination steps are typically carried out using bromine (Br2) and fluorine (F2) or their respective sources.
Protection of Carboxylic Acid: The carboxylic acid group is protected using tert-butyl esterification, which involves reacting the carboxylic acid with tert-butanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine or fluorine atoms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) and aprotic solvents like dimethyl sulfoxide (DMSO) are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids, aldehydes, and ketones.
Reduction: Formation of bromo- and fluoro-alkanes.
Substitution: Formation of azides, halides, and other substituted indoles.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties. Medicine: Industry: Use in material science for the development of advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism depends on the specific application but generally involves binding to active sites or altering signaling pathways.
Comparison with Similar Compounds
5-Bromoindole: Similar structure but lacks the fluorine atom.
6-Fluoroindole: Similar structure but lacks the bromine atom.
2,3-Dihydroindole derivatives: Variants with different substituents on the indole ring.
Uniqueness: The presence of both bromine and fluorine atoms in the same molecule provides unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
tert-butyl 5-bromo-6-fluoro-2,3-dihydroindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO2/c1-13(2,3)18-12(17)16-5-4-8-6-9(14)10(15)7-11(8)16/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCXSILDZPORKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C21)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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